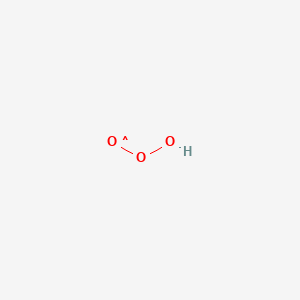

Hydridotrioxygen(.)

Description

Structure

2D Structure

Properties

Molecular Formula |

HO3 |

|---|---|

Molecular Weight |

49.006 g/mol |

InChI |

InChI=1S/HO3/c1-3-2/h1H |

InChI Key |

WURFKUQACINBSI-UHFFFAOYSA-N |

SMILES |

OO[O] |

Canonical SMILES |

OO[O] |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Prediction of the Hydridotrioxygen(.) Radical's Molecular Structure: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The hydridotrioxygen radical (HOOO·), a transient and highly reactive species, has garnered significant attention due to its potential role as a reaction intermediate in atmospheric and biological chemistry.[1] Its existence as a weakly bound adduct of the hydroxyl radical (·OH) and molecular oxygen (O₂) makes it a fascinating subject for theoretical and experimental investigation.[1] This technical guide provides an in-depth analysis of the theoretically predicted molecular structure of the HOOO· radical, supported by a summary of computational methodologies and key quantitative data.

Theoretical Framework and Computational Methodologies

The accurate theoretical prediction of the HOOO· radical's structure is challenging due to its open-shell nature and the weak bond between the hydroxyl radical and the oxygen molecule.[1] Various high-level ab initio quantum chemical methods have been employed to investigate its potential energy surface and determine the geometries of its conformers.

Key computational approaches cited in the literature include:

-

Multireference Configuration Interaction (MRCI): This method, particularly with the Davidson correction (MRCI+Q), has been shown to provide results in good agreement with experimental data for the HOOO· radical.[1] It is well-suited for systems with significant multireference character.

-

Coupled-Cluster with Single, Double, and Perturbative Triple Excitations (CCSD(T)): CCSD(T) is a high-accuracy, single-reference method that has been widely used to study the HOOO· radical. However, some studies note that single-reference methods can sometimes provide less accurate predictions for the HO-OO bond length compared to multireference methods.[1]

-

Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2): These multireference methods are essential for correctly describing the electronic structure of molecules with stretched or breaking bonds, which is relevant for the weak HO-OO bond in the hydridotrioxygen radical.[2][3] CASSCF provides a good qualitative description, which is then refined by CASPT2 to include dynamic electron correlation.[2][3]

These calculations are typically performed in conjunction with Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, to ensure a robust and accurate description of the molecular orbitals.[1]

A General Computational Workflow

The theoretical investigation of the HOOO· radical's structure generally follows a systematic workflow. This involves locating stationary points on the potential energy surface, characterizing them through vibrational frequency calculations, and then refining their energies and properties using higher levels of theory.

Predicted Molecular Structure and Isomers

Theoretical studies have primarily focused on two planar conformers of the HOOO· radical: cis-HOOO· and trans-HOOO·. While early ab initio calculations predicted the cis conformer to be more stable, experimental observations from Fourier-transform microwave spectroscopy have definitively identified the trans planar structure as the ground state.[4][5] More recent, high-level theoretical calculations are in agreement with this experimental finding.[1]

A key structural feature of the HOOO· radical is the exceptionally long and weak bond between the hydroxyl moiety and the oxygen molecule.[1][4] This bond length is significantly longer than a typical O-O single bond, suggesting it has partial covalent and partial van der Waals character.[1]

The relationship between the isomers and their dissociation products can be visualized on a potential energy surface.

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical predictions and experimental observations for the trans-HOOO· radical.

Table 1: Predicted and Experimental Geometries of trans-HOOO·

| Parameter | Theoretical (MRCI+Q/AVQZ)[1] | Theoretical (CASPT2)[6] | Experimental (r₀)[7] |

| r(H-O₁) | ~0.96 Å | - | 0.913 Å |

| r(O₁-O₂) | ~1.68 Å | 1.682 Å | 1.684 Å |

| r(O₂-O₃) | ~1.21 Å | - | - |

| ∠(H-O₁-O₂) | ~99° | - | 92.4° |

| ∠(O₁-O₂-O₃) | ~111° | - | - |

Note: Experimental r₀ structures are derived from ground-state rotational constants and may differ from equilibrium (re) structures from quantum chemical calculations due to vibrational effects.[7]

Table 2: Predicted Vibrational Frequencies of trans-HOOO·

| Vibrational Mode | Theoretical (MRCI)[1] (cm⁻¹) |

| OH stretch | ~3600 |

| HOO bend | ~1300 |

| OO stretch (central) | ~400 |

| OO stretch (terminal) | ~1100 |

| Torsion | ~200 |

Note: These are representative values, and the exact frequencies vary depending on the level of theory and basis set used.

Conclusion

The theoretical prediction of the hydridotrioxygen(.) radical's molecular structure has been a synergistic endeavor between computational chemistry and experimental spectroscopy. High-level ab initio calculations, particularly multireference methods, have been crucial in elucidating the geometry, stability, and vibrational properties of this elusive radical. The confirmation of a trans planar ground state with a uniquely long and weak central O-O bond highlights the predictive power of modern theoretical methods. Further research will likely focus on refining the potential energy surface and exploring the dynamics of reactions involving the HOOO· radical, which will be invaluable for atmospheric and combustion models.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Ab initio study on the decomposition of first excited state HOOO radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Ab initio study on the decomposition of first excited state HOOO radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The rotational spectrum and structure of the HOOO radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

Spectroscopic Detection and Characterization of the Hydrotrioxyl (HOOO) Radical: A Technical Guide

Introduction

The hydrotrioxyl radical (HOOO), a transient adduct of the hydroxyl radical (OH) and molecular oxygen (O₂), has long been postulated as a key intermediate in atmospheric and biological processes.[1][2] Its role as a potential sink for OH radicals in the tropopause region makes its detection and characterization crucial for accurate atmospheric modeling.[1][2] However, its weakly bound nature and high reactivity present significant challenges for experimental investigation. This guide provides an in-depth overview of the advanced spectroscopic techniques that have been successfully employed to generate, detect, and characterize the HOOO radical, offering detailed experimental protocols and a summary of key structural and vibrational data.

Generation of the HOOO Radical

The gas-phase synthesis of the HOOO radical for spectroscopic studies is primarily achieved through the association of hydroxyl radicals (OH) with molecular oxygen (O₂).[1][3] This is typically performed in the high-density region of a pulsed supersonic expansion, where the third-body collision with a carrier gas (like Argon) stabilizes the newly formed HOOO radical and cools it to low rotational temperatures (5-10 K).[4][5]

Common Precursors for OH Radicals:

-

Photolysis of Nitric Acid (HNO₃): UV laser photolysis of nitric acid is a clean source of OH radicals.

-

Electrical Discharge of Water (H₂O): A pulsed discharge through a mixture containing water vapor effectively produces OH.[1][6]

The general formation pathway is illustrated below.

Spectroscopic Techniques and Characterization

Fourier-Transform Microwave (FTMW) Spectroscopy

The first direct, gas-phase spectroscopic observation of the HOOO radical was achieved using FTMW spectroscopy.[1] This high-resolution technique provides precise measurements of rotational transitions, enabling the definitive determination of molecular structure and conformation.

Key Findings:

-

Conformation: The spectra conclusively identified the trans-HOOO conformer.[6][7] The cis conformer, though predicted by many ab initio calculations to be more stable, was not observed in these experiments.[5][6]

-

Planarity: The observed inertial defect confirmed the planar structure of trans-HOOO.[1]

-

Bond Length: A key structural finding was the remarkably long central O-O bond, experimentally determined to be 1.688 Å.[1][6][7] This long, weak bond is crucial for understanding the radical's stability and reactivity.

Experimental Protocol: FTMW Spectroscopy The experimental setup combines a Fourier-transform microwave spectrometer with a pulsed discharge nozzle to generate and probe the short-lived radical.[6][7]

-

Radical Generation: A gas mixture, typically containing H₂O (or D₂O) and O₂ heavily diluted in a carrier gas like Argon, is pulsed into a vacuum chamber through a supersonic nozzle.[6][8] An electrical discharge is applied at the nozzle orifice to generate OH radicals.

-

Association and Cooling: The OH radicals react with O₂ in the subsequent supersonic expansion to form HOOO. The expansion cools the radicals to a few Kelvin, simplifying the rotational spectrum by populating only the lowest rotational levels.

-

Microwave Excitation: The jet-cooled radicals are exposed to a short, high-power microwave pulse, which polarizes the molecules and excites a macroscopic number of them into a coherent superposition of rotational states.

-

Detection: After the pulse, the coherent emission from the relaxing molecules (Free Induction Decay, FID) is detected by a sensitive receiver.

-

Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier transform, revealing the rotational transition frequencies with high precision.

Infrared (IR) Action Spectroscopy

IR action spectroscopy is a highly sensitive double-resonance technique used to obtain vibrational spectra of transient species like HOOO.[1][2] This method has been instrumental in identifying the vibrational modes of both trans- and cis-HOOO.

Key Findings:

-

OH Stretch: Rotationally resolved spectra for trans-HOOO were observed for the fundamental (νOH) and first overtone (2νOH) of the OH stretch.[1][2]

-

cis-HOOO Detection: Broad, unstructured features in the IR spectra were assigned to the less stable cis-HOOO conformer, providing the first gas-phase evidence of its existence.[1][2]

-

Low-Frequency Modes: By observing combination bands (νOH + νn), researchers identified several low-frequency modes, including the HOO bend, OOO bend, and the central OO stretch, which are critical for determining the radical's thermochemical properties.[3][4][5]

-

Predissociation Lifetime: The spectral lines for trans-HOOO exhibit homogeneous broadening, from which a lifetime of approximately 26 ps was determined, attributed to intramolecular vibrational redistribution and/or predissociation back to OH and O₂ products.[1][2]

Experimental Protocol: IR-UV Double Resonance Action Spectroscopy This pump-probe technique involves vibrational excitation with an IR laser followed by detection of a dissociation product with a UV laser.[2][3]

-

HOOO Generation: The radical is produced in a supersonic jet as described previously (association of photolytically generated OH with O₂).[4]

-

IR Excitation (Pump): In the collision-free region of the expansion, a tunable IR laser excites the HOOO radicals to a specific vibrational state (e.g., the OH stretch).

-

Vibrational Predissociation: The vibrationally excited HOOO radical has enough internal energy to dissociate, breaking the weak central O-O bond to yield OH and O₂ products. HOOO + hν(IR) → HOOO* → OH + O₂

-

UV Detection (Probe): A second, tunable UV laser is used to probe a specific quantum state of the nascent OH product via Laser-Induced Fluorescence (LIF). The UV laser excites the OH radical from its ground electronic state (X²Π) to an excited state (A²Σ⁺).

-

Fluorescence Detection: The subsequent fluorescence from the excited OH* is collected by a photomultiplier tube. The IR action spectrum is recorded by scanning the IR laser frequency while monitoring the LIF signal intensity.[3]

Quantitative Data Summary

The following tables summarize the key structural and vibrational parameters for the HOOO radical determined from spectroscopic experiments.

Table 1: Molecular Structure of trans-HOOO from FTMW Spectroscopy

| Parameter | HOOO | DOOO | Reference(s) |

| Rotational Constants (MHz) | |||

| A | 59881.3 | 32247.7 | [6] |

| B | 11295.4 | 10834.1 | [6] |

| C | 9467.5 | 8101.4 | [6] |

| Structural Parameters (r₀) | |||

| r(O-H) | 0.913 Å | - | [8] |

| r(H-O₁...O₂) | 1.684 Å | - | [8] |

| r(O₂...O₃) | 1.208 Å (fixed) | - | [8] |

| ∠(H-O₁-O₂) | 92.4° | - | [8] |

| ∠(O₁-O₂-O₃) | 111.4° | - | [8] |

| Note: A seminal earlier study reported r(O-O) as 1.688 Å.[6] |

Table 2: Experimental Vibrational Frequencies (cm⁻¹) for HOOO and DOOO

| Vibrational Mode | Assignment | trans-HOOO | cis-HOOO | trans-DOOO | cis-DOOO | Reference(s) |

| ν₁ | O-H/D Stretch | 3569.30 | ~3565 | 2634.35 | ~2632 | [1][2][4] |

| ν₁ (Overtone) | 2ν(O-H/D) | 6974.18 | - | 5152.06 | - | [1][2] |

| ν₃ | H/DOO Bend | 1093 | ~1101 | 823 | ~828 | [4][5] |

| ν₄ | OOO Bend | 480 | ~476 | 473 | ~470 | [4][5] |

| ν₅ | Central OO Stretch | 297 | ~325 | 296 | - | [4][5] |

| ν₆ | H/DOOO Torsion | 135 | - | 99 | - | [4][5] |

| Note: Frequencies for cis-HOOO are from broad, unstructured features. Low-frequency modes are derived from combination bands. |

Table 3: Thermochemical Data

| Parameter | Description | Value | Reference(s) |

| D₀(HO-O₂) | Dissociation Energy | ≤ 5.31 kcal mol⁻¹ (1857 cm⁻¹) | [3][4] |

| Lifetime | Predissociation Lifetime | ~26 ps | [1][2] |

Conclusion

The spectroscopic investigation of the HOOO radical represents a significant achievement in physical chemistry. Through the sophisticated application of Fourier-transform microwave and infrared action spectroscopies, researchers have successfully overcome the challenges posed by its transient nature. These studies have provided definitive, high-resolution data on the radical's structure, confirming a planar trans conformer with an unusually long central O-O bond. Furthermore, vibrational frequencies for both trans and cis conformers have been identified, and the radical's short predissociation lifetime has been quantified. This body of work provides the critical quantitative data necessary for benchmarking theoretical models and for accurately incorporating the chemistry of the HOOO radical into atmospheric and combustion models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Observation of nu1+nu(n) combination bands of the HOOO and DOOO radicals using infrared action spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The rotational spectrum and structure of the HOOO radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

Unraveling the Ground State of the Hydridotrioxygen Radical: An In-Depth Ab Initio Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the ab initio computational studies of the ground state of the hydridotrioxygen radical (HO₃) has been compiled, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper synthesizes findings from high-level theoretical investigations, presenting a clear and structured overview of the radical's geometric parameters, vibrational frequencies, and the sophisticated computational methods employed for their determination.

The hydridotrioxygen radical is a key, albeit transient, species in atmospheric and combustion chemistry. Understanding its fundamental properties is crucial for modeling complex chemical reaction networks. This guide focuses on the two lowest energy conformers, trans-HO₃ and cis-HO₃, providing a comparative analysis of their structural and energetic characteristics as determined by state-of-the-art ab initio methods.

Data Presentation: A Comparative Analysis

The ground electronic state of the hydridotrioxygen radical is a doublet (X ²A"). High-level ab initio calculations have been instrumental in characterizing its properties. The following tables summarize the key quantitative data for the cis and trans conformers of HO₃.

Optimized Geometries of HO₃ Isomers

The equilibrium geometries of the trans and cis conformers of the HO₃ radical have been meticulously determined using various high-level ab initio methods. The trans conformer is generally found to be the global minimum on the potential energy surface.

| Parameter | trans-HO₃ (FPA)[1][2] | cis-HO₃ (MRCI(Q)-F12)[3] |

| Bond Lengths (Å) | ||

| r(H-O₁) | 0.969 | 0.971 |

| r(O₁-O₂) | 1.670 | 1.573 |

| r(O₂-O₃) | 1.206 | 1.211 |

| Bond Angles (°) | ||

| ∠(H-O₁-O₂) | 101.5 | 104.5 |

| ∠(O₁-O₂-O₃) | 111.4 | 112.9 |

| Dihedral Angle (°) | ||

| τ(H-O₁-O₂-O₃) | 180.0 | 0.0 |

FPA: Focal Point Analysis approaching the ab initio limit with high-order coupled cluster theory.[1][2] MRCI(Q)-F12: Multireference Configuration Interaction with singles and doubles and a quasi-perturbative triples correction with explicitly correlated F12 theory.[3]

Relative Energies and Dissociation Energy of HO₃

The relative stability of the two conformers and the energy required to dissociate the radical are critical thermodynamic parameters. Advanced computational methods have provided precise values for these properties.

| Parameter | Value (kcal/mol) | Method |

| Energy Difference (E_cis - E_trans) | 0.52 | FPA[1][2] |

| Isomerization Barrier (cis → trans) | 0.27 | FPA[1][2] |

| Dissociation Energy (D₀) for HO₃ → OH + O₂ | 2.80 ± 0.25 | FPA[1][2] |

| Classical Dissociation Barrier Height | 8.87 | QCISD(T)/CBS |

The positive energy difference indicates that the cis conformer is higher in energy than the trans conformer.[1][2]

Harmonic Vibrational Frequencies of HO₃ Isomers

Vibrational frequencies are essential for the identification of molecules via spectroscopy and for the calculation of zero-point vibrational energies. The table below presents the harmonic vibrational frequencies for both conformers.

| Vibrational Mode | Description | trans-HO₃ (cm⁻¹) (FPA)[1][2] | cis-HO₃ (cm⁻¹) (MRCI)[3] |

| ν₁ | O-H Stretch | 3750 | 3720 |

| ν₂ | O-O Stretch (terminal) | 1300 | 1280 |

| ν₃ | H-O-O Bend | 1100 | 1150 |

| ν₄ | O-O-O Bend | 550 | 580 |

| ν₅ | O-O Stretch (central) | 350 | 450 |

| ν₆ | Torsion | 130 | 150 |

Experimental Protocols: Computational Methodologies

The data presented above are the result of rigorous ab initio calculations. The following outlines the key aspects of the computational methodologies employed in the cited research.

High-Level Coupled-Cluster Theory and Focal Point Analysis (FPA)

The work by Fortenberry and co-workers employed a sophisticated approach known as Focal Point Analysis (FPA) to systematically converge on the ab initio limit.[1][2]

-

Electronic Structure Calculations: A series of coupled-cluster (CC) calculations were performed, including levels of theory up to CCSDT(Q) and even CCSDTQ(P). These methods provide a highly accurate description of electron correlation.

-

Basis Set Extrapolation: The calculations were carried out with a series of correlation-consistent basis sets (cc-pVXZ, where X = 2, 3, 4, 5, 6). The results were then extrapolated to the complete basis set (CBS) limit to minimize errors arising from the finite basis set representation.

-

Geometry Optimization: The molecular geometries of the cis and trans conformers, as well as the transition state for isomerization, were optimized at high levels of theory to find the stationary points on the potential energy surface.

-

Vibrational Analysis: Complete quartic force fields were computed to determine harmonic vibrational frequencies and anharmonic corrections. This was achieved by calculating the second, third, and fourth derivatives of the energy with respect to the nuclear coordinates.

Multireference Configuration Interaction (MRCI)

For systems with significant multireference character, MRCI methods are often employed.

-

Reference Wavefunction: The calculation begins with a complete active space self-consistent field (CASSCF) calculation to generate a suitable multiconfigurational reference wavefunction. This is crucial for correctly describing the electronic structure of radicals.

-

Configuration Interaction: Single and double excitations from the reference configurations are then included in a configuration interaction calculation. A quasi-perturbative triples correction (Q) is often added to account for higher-order excitations.

-

Explicitly Correlated Methods (F12): To accelerate the convergence with respect to the basis set size, explicitly correlated F12 methods can be incorporated. These methods include terms in the wavefunction that depend explicitly on the interelectronic distance.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the ab initio calculations and the relationship between the different conformers of the HO₃ radical.

Caption: Workflow for ab initio calculations of molecular properties.

Caption: Relationship between HO₃ conformers and dissociation products.

References

The Hydridotrioxygen(•) Radical: A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hydridotrioxygen(•) radical (HO₃•), a reactive oxygen species, has garnered significant attention due to its potential role in atmospheric chemistry and biological systems. This technical guide provides an in-depth overview of the discovery, history, and current understanding of the HO₃• radical. It details the experimental and theoretical approaches used to characterize its structure and properties, summarizes key quantitative data, and outlines detailed experimental protocols for its generation and detection. Furthermore, this guide illustrates the atmospheric reaction pathways and experimental workflows through structured diagrams to facilitate a deeper understanding of this transient yet important radical.

Introduction and Historical Perspective

The existence of the Hydridotrioxygen(•) radical was first postulated based on theoretical considerations of atmospheric reactions.[1] Early quantum chemical calculations in the 1970s suggested HO₃• as a possible intermediate in the reaction between the hydroxyl radical (•OH) and molecular oxygen (O₂).[1] However, its transient nature and low stability made direct experimental detection a significant challenge.

The first experimental evidence for the existence of HO₃• in the gas phase came from neutralization-reionization mass spectrometry (NRMS) experiments.[2] These studies, along with subsequent spectroscopic investigations, have confirmed the existence of this elusive radical and provided valuable insights into its structure and reactivity. The HO₃• radical is now recognized as a key intermediate in various chemical processes, including those occurring in the Earth's atmosphere.[3][4] It is believed to be involved in the HOx radical cycle, which plays a crucial role in atmospheric ozone chemistry.[4][5]

Molecular Structure and Properties

The Hydridotrioxygen(•) radical exists as two isomers: a more stable trans-conformer and a slightly less stable cis-conformer.[3][6] The trans isomer is the global minimum on the potential energy surface.[7] The barrier for isomerization from cis to trans is very low, and the cis form has a very short lifetime, which explains why it has not been experimentally observed in dissipative environments.[8]

The bonding in HO₃• is unusual, with a particularly long and weak central O-O bond, suggesting it can be considered a weakly bound complex between the hydroxyl radical (•OH) and molecular oxygen (O₂).[8] This weak bond is responsible for the radical's low stability and high reactivity.

Quantitative Data

The structural and energetic properties of the HO₃• radical have been extensively studied using various theoretical and experimental methods. The following tables summarize key quantitative data.

Table 1: Geometric Parameters of the trans-HO₃• Radical

| Parameter | Theoretical Value | Experimental Value | Method | Reference |

| r(H-O₁) (Å) | 0.963 | - | FPA | [8] |

| r(O₁-O₂) (Å) | 1.445 | - | FPA | [8] |

| r(O₂-O₃) (Å) | 1.670 | 1.688(1) | FPA / Microwave Spectroscopy | [8] |

| ∠(H-O₁-O₂) (°) | 101.9 | - | FPA | [8] |

| ∠(O₁-O₂-O₃) (°) | 109.8 | 109.1(2) | FPA / Microwave Spectroscopy | [8] |

| Dihedral ∠(H-O₁-O₂-O₃) (°) | 180.0 | 180.0 | FPA / Microwave Spectroscopy | [8] |

Table 2: Geometric Parameters of the cis-HO₃• Radical

| Parameter | Theoretical Value | Method | Reference |

| r(H-O₁) (Å) | 0.964 | FPA | [8] |

| r(O₁-O₂) (Å) | 1.442 | FPA | [8] |

| r(O₂-O₃) (Å) | 1.696 | FPA | [8] |

| ∠(H-O₁-O₂) (°) | 101.6 | FPA | [8] |

| ∠(O₁-O₂-O₃) (°) | 107.8 | FPA | [8] |

| Dihedral ∠(H-O₁-O₂-O₃) (°) | 0.0 | FPA | [8] |

Table 3: Vibrational Frequencies of the trans-HO₃• Radical

| Mode | Description | Theoretical (cm⁻¹) | Experimental (cm⁻¹) | Method | Reference |

| ν₁ | O-H stretch | 3570.6 | - | FPA | [8] |

| ν₂ | O₁-O₂ stretch | 1095.3 | - | FPA | [8] |

| ν₃ | H-O₁-O₂ bend | 1305.8 | - | FPA | [8] |

| ν₄ | O₂-O₃ stretch | 385.1 | - | FPA | [8] |

| ν₅ | O₁-O₂-O₃ bend | 237.4 | - | FPA | [8] |

| ν₆ | Torsion | 130.0 | - | FPA | [8] |

Table 4: Energetic Properties of the HO₃• Radical

| Property | Value | Units | Method | Reference |

| cis-trans Energy Difference | 0.52 | kcal mol⁻¹ | FPA | [8] |

| cis → trans Isomerization Barrier | 0.27 | kcal mol⁻¹ | FPA | [8] |

| Dissociation Energy (D₀(HO-O₂)) | 2.80 ± 0.25 | kcal mol⁻¹ | FPA | [8] |

| Dissociation Energy (D₀(HO-O₂)) | < 6.12 | kcal mol⁻¹ | Infrared Action Spectroscopy | [3][9] |

| Enthalpy of Formation (ΔfH°(298 K)) | 19.3 ± 0.5 | kJ mol⁻¹ | Laser-Induced Fluorescence | [10][11] |

Experimental Protocols

The detection and characterization of the transient HO₃• radical require sophisticated experimental techniques capable of generating and probing highly reactive species in the gas phase.

Generation of the HO₃• Radical

The HO₃• radical is typically generated in situ through the association reaction of the hydroxyl radical (•OH) with molecular oxygen (O₂). The •OH radicals can be produced by various methods, including:

-

Photolysis of a suitable precursor: For example, the photolysis of water vapor (H₂O), hydrogen peroxide (H₂O₂), or nitric acid (HNO₃) using a UV laser.

-

Microwave discharge: Passing a mixture of a precursor gas (e.g., H₂O in a carrier gas like Argon) through a microwave discharge cavity.

Neutralization-Reionization Mass Spectrometry (NRMS)

NRMS is a powerful technique for the study of transient and unstable neutral species.[2][12]

Methodology:

-

Precursor Ion Generation: Generate a beam of precursor ions, typically HO₃⁺, in an ion source. This can be achieved through methods like chemical ionization or electrospray ionization of a suitable precursor mixture.

-

Mass Selection: The precursor ions are accelerated and mass-selected using a magnetic or quadrupole mass analyzer to ensure a pure beam of HO₃⁺.

-

Neutralization: The mass-selected ion beam is passed through a collision cell containing a neutral target gas (e.g., xenon or mercury).[13] Charge exchange between the HO₃⁺ ions and the target gas results in the formation of a fast-moving beam of neutral HO₃• radicals.

-

Ion Deflection: Any remaining ions in the beam are removed by an electric field.

-

Reionization: The neutral HO₃• radical beam is then passed through a second collision cell containing a different target gas (e.g., oxygen or helium). Collisions with this gas reionize a fraction of the neutral radicals.

-

Mass Analysis: The resulting ions are mass-analyzed by a second mass spectrometer. The detection of a signal at the mass-to-charge ratio corresponding to HO₃⁺ confirms the survival of the neutral HO₃• radical.

-

Dissociation Analysis: By introducing a collision gas after neutralization and before reionization, the collision-induced dissociation fragments of the neutral HO₃• radical can be analyzed, providing structural information.

Fourier-Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution technique used to determine the rotational constants and, consequently, the precise molecular structure of gas-phase molecules.

Methodology:

-

Radical Generation: Generate HO₃• radicals in a supersonic jet expansion. This is typically achieved by passing a precursor gas mixture (e.g., H₂O and O₂ in a buffer gas) through a pulsed discharge nozzle. The supersonic expansion cools the radicals to very low rotational temperatures, simplifying the resulting spectrum.

-

Microwave Excitation: The cooled radicals are subjected to a short, high-power microwave pulse inside a Fabry-Pérot cavity.[14] If the microwave frequency is resonant with a rotational transition of the HO₃• radical, the molecules will be coherently excited.

-

Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.

-

Fourier Transformation: The time-domain FID signal is digitized and then Fourier-transformed to obtain the frequency-domain spectrum, which shows the rotational transitions as sharp lines.

-

Spectral Analysis: The frequencies of the rotational transitions are measured with high precision and fitted to a rotational Hamiltonian to determine the rotational constants of the molecule. By studying different isotopologues, a detailed molecular structure can be derived.

Infrared Action Spectroscopy

Infrared action spectroscopy is a sensitive method for obtaining the vibrational spectrum of transient species.

Methodology:

-

Radical Generation and Trapping: Generate HO₃• radicals, for example, in a pulsed discharge source, and trap them in a cryogenic ion trap or a supersonic expansion.

-

Infrared Irradiation: The trapped radicals are irradiated with a tunable infrared laser.

-

Vibrational Excitation and Dissociation: If the infrared laser frequency matches a vibrational transition of the HO₃• radical, the molecule will absorb a photon and become vibrationally excited. Due to the weak O-O bond, this vibrational excitation can lead to the dissociation of the radical into •OH and O₂.

-

Product Detection: The dissociation products, typically the •OH radical, are detected using a sensitive technique such as laser-induced fluorescence (LIF).[15][16][17]

-

Spectrum Acquisition: The LIF signal of the •OH fragment is monitored as a function of the infrared laser wavelength. An increase in the •OH signal indicates a vibrational transition in the parent HO₃• radical. Plotting the •OH signal versus the IR wavelength yields the infrared action spectrum of HO₃•.

Signaling Pathways and Experimental Workflows

Atmospheric Chemistry of the HO₃• Radical

The HO₃• radical is an important intermediate in the chemistry of the troposphere and stratosphere.[5] It is primarily formed through the termolecular reaction of the hydroxyl radical with molecular oxygen.

Caption: Atmospheric reaction pathways involving the Hydridotrioxygen(•) radical.

Experimental Workflow for HO₃• Detection

The following diagram illustrates a general experimental workflow for the detection and characterization of the HO₃• radical using a combination of common techniques.

Caption: A generalized experimental workflow for the generation and detection of the HO₃• radical.

Conclusion

The Hydridotrioxygen(•) radical, once a theoretical curiosity, has been firmly established as a key transient species with significant implications for atmospheric chemistry. Through the concerted efforts of experimentalists and theorists, a detailed picture of its structure, stability, and reactivity is emerging. This technical guide has summarized the current state of knowledge on the HO₃• radical, providing a valuable resource for researchers in the fields of physical chemistry, atmospheric science, and related disciplines. Future research will likely focus on elucidating its role in more complex chemical systems and its potential, though yet unproven, involvement in biological processes. The continued development of advanced experimental and computational techniques will be crucial for unraveling the remaining mysteries of this fascinating and important radical.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. A neutralization-reionization and reactivity mass spectrometry study of the generation of neutral hydroxymethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Laser-Induced Fluorescence of Hydroxyl (OH) Radical in Cold Atmospheric Discharges [ouci.dntb.gov.ua]

- 6. Relative energies and geometries of the cis- and trans-HO3 radicals from the parametric 2-electron density matrix method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rate constants for the reactions of OH radicals with CF3CX=CY2 (X = H, F, CF3, Y = H, F, Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMT - Development of a laser-photofragmentation laser-induced fluorescence instrument for the detection of nitrous acid and hydroxyl radicals in the atmosphere [amt.copernicus.org]

- 9. Stability of the hydrogen trioxy radical via infrared action spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. The thermodynamics of the elusive HO3 radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modeling deoxyribose radicals by neutralization-reionization mass spectrometry. Part 2. Preparation, dissociations, and energetics of 3-hydroxyoxolan-3-yl radical and cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 15. jila.colorado.edu [jila.colorado.edu]

- 16. par.nsf.gov [par.nsf.gov]

- 17. researchgate.net [researchgate.net]

Unraveling the Trans-HOOO Radical: A Technical Guide to its Thermodynamic Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

The hydrotrioxyl radical (HOOO), a transient intermediate in various chemical and atmospheric processes, has garnered significant attention due to its role as a potential reservoir for the hydroxyl radical (HO). Among its conformers, the trans-HOOO isomer is of particular interest. This technical guide provides a comprehensive overview of the thermodynamic properties and stability of the trans-HOOO radical, presenting key data, experimental methodologies, and a visual representation of its chemical behavior.

Thermodynamic and Spectroscopic Data

The structural and energetic properties of the trans-HOOO radical have been elucidated through a combination of experimental spectroscopy and high-level ab initio calculations. The following tables summarize the key quantitative data available to date.

Table 1: Molecular Geometry of trans-HOOO

| Parameter | Experimental Value | Computational Value | Method |

| r(O-O) central | 1.688 Å[1][2] | 1.682 Å[2][3] | CASPT2(19,15)/aug-cc-pVTZ |

| r(O-O) terminal | - | 1.452 Å (H₂O₂) (for comparison)[4] | - |

| r(H-O) | - | - | - |

| ∠(H-O-O) | - | - | - |

| Dihedral ∠(H-O-O-O) | - | - | - |

Table 2: Vibrational Frequencies of trans-HOOO

| Mode | Description | Experimental Value (cm⁻¹) | Computational Value (cm⁻¹) | Method |

| ν₁ | OH stretch | - | - | - |

| ν₂ | HOO bend | - | - | - |

| ν₃ | OOO bend | - | - | - |

| ν₄ | Torsion | - | - | - |

Note: Specific experimental and a comprehensive set of computational vibrational frequencies for all modes were not explicitly detailed in the provided search results. High-level calculations are generally required to accurately predict these values.

Table 3: Thermodynamic Properties of trans-HOOO

| Property | Value | Unit | Method |

| Dissociation Energy (D₀) | 2.9 ± 0.1[2][3] | kcal/mol | Experimental |

| Dissociation Energy (D₀) | 3.0[2][3] | kcal/mol | CASPT2(19,15)/aug-cc-pVTZ |

| Classical Dissociation Energy (Dₑ) | 5.8[2][3] | kcal/mol | CASPT2(19,15)/aug-cc-pVTZ |

| Heat of Formation (ΔfH°₂₉₈) | 19.3 ± 0.5 (for HO₃)[5] | kJ/mol | Experimental |

Stability and Dissociation

The trans-HOOO radical is a weakly bound species, readily dissociating into a hydroxyl radical (HO) and molecular oxygen (O₂).[3] The dissociation process is of significant interest in atmospheric chemistry. Theoretical studies using high-level methodologies like CASSCF and CASPT2 have been instrumental in characterizing the potential energy surface for this dissociation.[2][3]

Notably, at the CASPT2 level of theory, the dissociation of trans-HOOO is predicted to be a barrierless association process, meaning there is no energetic barrier other than the endoergicity of the reaction.[2][3] This is in agreement with experimental findings.[3] However, some computational methods have suggested the presence of a small energy barrier.[3]

The stability of the trans isomer relative to the cis isomer has also been a subject of investigation. Theoretical calculations suggest that the trans-HOOO isomer is more stable than the cis-HOOO isomer.[6]

Experimental and Computational Protocols

A variety of sophisticated experimental and computational techniques have been employed to characterize the trans-HOOO radical.

Experimental Methodologies

-

Fourier-Transform Microwave (FTMW) Spectroscopy: This technique has been crucial for the unambiguous identification and structural determination of the trans-HOOO radical in the gas phase.[1] In these experiments, the radical is typically generated in a supersonic jet through an electric discharge in a pulsed discharge nozzle.[1] By analyzing the rotational transitions, precise molecular constants and geometric parameters can be derived.[1]

-

Neutralization-Reionization Mass Spectrometry: This method has been used for the gas-phase detection of the HOOO radical, confirming the existence of a species with a mass-to-charge ratio of 49 that persists for at least 1 microsecond.

-

Infrared Action Spectroscopy: This technique has been employed to study the vibrational properties of HOOO, providing insights into its structure and bonding.

Computational Methodologies

-

Complete Active Space Self-Consistent Field (CASSCF): This multireference ab initio method is essential for describing the electronic structure of molecules with significant static correlation, such as the HOOO radical with its stretched central O-O bond.[3]

-

Second-Order Perturbation Theory based on a CASSCF reference (CASPT2): This method is used to incorporate dynamic electron correlation on top of a CASSCF calculation, providing more accurate energies and properties.[2][3] For the trans-HOOO radical, large active spaces, such as (19,15), and augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) are necessary to achieve good agreement with experimental data.[2][3]

-

Coupled-Cluster Methods (e.g., CCSD(T)): While powerful for many systems, single-reference methods like CCSD(T) can struggle to accurately describe the geometry of the HOOO radical, often underestimating the central O-O bond length.[3]

Visualizing the Chemistry of trans-HOOO

The following diagrams, generated using the DOT language, illustrate key aspects of the trans-HOOO radical's behavior.

Caption: Dissociation pathway of the trans-HOOO radical.

Caption: Isomerization equilibrium between cis- and trans-HOOO.

References

- 1. The rotational spectrum and structure of the HOOO radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The thermodynamics of the elusive HO3 radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Potential Energy Surface of the OH + O₂ Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction between the hydroxyl radical (OH) and molecular oxygen (O₂) is of fundamental importance in atmospheric chemistry and combustion processes. This reaction proceeds via the formation of a hydrotrioxyl radical (HO₃) intermediate, the stability and reactivity of which are dictated by the features of the ground-state potential energy surface (PES). This document provides an in-depth technical overview of the OH + O₂ PES, summarizing key energetic data, detailing the computational and experimental methodologies used for its characterization, and visualizing the core reaction pathways.

Introduction to the Potential Energy Surface (PES)

A potential energy surface is a multidimensional mathematical construct that describes the potential energy of a collection of atoms as a function of their geometric positions. For the OH + O₂ reaction, the PES provides a theoretical landscape that maps the energy changes as the OH and O₂ radicals approach, interact to form the HO₃ intermediate, and potentially dissociate. Key features on this landscape are stationary points—points where the net force on the atoms is zero.[1][2] These include energy minima, corresponding to stable reactants, intermediates, and products, and saddle points, which represent the highest energy point along a reaction pathway, known as transition states.[1] Understanding the topography of the PES is crucial for predicting reaction mechanisms, kinetics, and the stability of intermediates.

The OH + O₂ Reaction Pathway and Stationary Points

The reaction between OH and O₂ is primarily an association reaction leading to the formation of the hydrotrioxyl radical, HO₃. This radical has been a subject of numerous theoretical investigations and has been experimentally detected, confirming its stability relative to the reactants. The reaction pathway on the ground electronic state (X²A'') PES is characterized by the following key stationary points:

-

Reactants: The separated hydroxyl radical (OH) and molecular oxygen (O₂).

-

HO₃ Intermediate: The primary product of the association is the HO₃ radical, which exists as two stable planar conformers: cis-HO₃ and trans-HO₃. The relative stability of these isomers has been a subject of detailed study, with recent high-level calculations suggesting that the trans-HO₃ isomer is the global minimum on the PES.[3][4]

-

Transition State (TS): A saddle point on the PES connects the cis and trans isomers, representing the energy barrier for their interconversion. Another transition state governs the dissociation of the HO₃ radical back to OH and O₂.

The formation of the HO₃ adduct from the OH and O₂ reactants is shown to be a barrierless process.[3][4]

Visualization of the Reaction Pathway

The logical relationship between the stationary points on the OH + O₂ PES can be visualized as a reaction coordinate diagram.

Caption: Reaction pathway for the OH + O₂ system on its ground-state PES.

Energetics of the HO₃ Potential Energy Surface

Quantitative data regarding the relative energies and geometries of the stationary points are critical for kinetic modeling. The values presented below are derived from high-level ab initio calculations. There is some variation in the reported values across different theoretical methods.

| Parameter | Value (QCISD(T)/CBS) | Value (MRCI(Q)-F12/VDZ-F12 PES)[3][4] | Value (High-Accuracy Protocol)[3][4] | Experimental Estimate |

| Relative Energy | ||||

| trans-HO₃ Well Depth (D₀, kcal/mol)¹ | - | 2.08 | 2.29 ± 0.36 | 2.93 ± 0.07[3] |

| cis-HO₃ Well Depth (kcal/mol)¹ | 6.49 | - | 2.13 ± 0.36 | - |

| Energy Difference (trans vs. cis, cm⁻¹) | cis more stable | 33.0 (trans more stable) | 59 (trans more stable) | - |

| Dissociation Barrier | ||||

| Classical Barrier Height (kcal/mol)² | 8.87 | - | - | - |

¹Energy relative to the OH + O₂ asymptote. A positive value indicates the species is more stable than the reactants. ²Barrier for the dissociation of HO₃ to OH + O₂.

Methodologies for PES Characterization

The characterization of the OH + O₂ PES relies on a synergistic combination of theoretical calculations and experimental validation.

Theoretical and Computational Protocols

The primary tools for elucidating the PES are high-level ab initio quantum chemistry methods. These calculations provide accurate energies for various molecular geometries, which are then used to construct an analytical representation of the full PES.

Key Computational Methods:

-

Ab Initio Calculations: Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), Quadratic Configuration Interaction with singles, doubles, and perturbative triples (QCISD(T)), and Multireference Configuration Interaction (MRCI) are employed to calculate highly accurate single-point energies of the stationary points.[3]

-

Potential Energy Surface Fitting: To create a global, analytical representation of the PES, the calculated ab initio energy points are fitted to a functional form. Common approaches include:

-

Double Many-Body Expansion (DMBE): This method partitions the total interaction energy into one-body, two-body, and three-body terms, each represented by an analytical function.

-

Permutationally Invariant Polynomial-Neural Network (PIP-NN): This modern approach uses machine learning to fit the energy points to a function that is inherently symmetric with respect to the permutation of identical atoms, ensuring physical accuracy.[3][4]

-

The workflow for a theoretical investigation of the PES typically involves geometry optimization to find stationary points, frequency calculations to characterize them as minima or transition states, and high-level single-point energy calculations to refine the energetics.

References

The Hydrotrioxyl Radical (HOOO): An In-depth Technical Guide to its Gas-Phase Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrotrioxyl radical (HOOO), a reactive intermediate composed of a hydroxyl radical (OH) weakly bound to a diatomic oxygen molecule (O₂), has garnered significant attention in the fields of atmospheric and combustion chemistry. Its transient nature and low thermal stability make it a challenging species to study, yet its potential role as a temporary reservoir for the highly reactive OH radical necessitates a thorough understanding of its formation, structure, and reactivity. This technical guide provides a comprehensive overview of the current state of knowledge on the gas-phase chemistry of the HOOO radical, with a focus on quantitative data, experimental methodologies, and its role in key chemical pathways.

Molecular Structure and Properties

The HOOO radical exists predominantly in a trans-planar configuration, a structural detail confirmed by Fourier-transform microwave (FTMW) spectroscopy[1]. The bond connecting the OH and O₂ moieties is notably long, approximately 1.688 Å, indicating a weak association[1]. Theoretical calculations have been instrumental in elucidating the radical's geometry and energetic properties.

Quantitative Structural and Energetic Data

A summary of key structural and energetic parameters for the trans-HOOO radical is presented in Table 1. These values represent a consensus from various experimental and theoretical studies and provide a quantitative basis for understanding the radical's behavior.

| Parameter | Value | Method | Reference |

| Bond Lengths | |||

| r(O-O) central | 1.682 Å | CASPT2(19,15)/aug-cc-pVTZ | [2] |

| r(O-O) terminal | 1.225 Å (derived) | FTMW Spectroscopy | |

| r(O-H) | ~0.96 Å | Typical OH bond length | |

| Bond Angles | |||

| ∠(H-O-O) | ~101° | Theoretical Calculations | |

| ∠(O-O-O) | ~111° | Theoretical Calculations | |

| Dissociation Energy (D₀) | |||

| HOOO → OH + O₂ | 2.9 ± 0.1 kcal/mol | CRESU Experiment | [2] |

| 3.0 kcal/mol | CASPT2(19,15)/aug-cc-pVTZ | [2] | |

| 2.5 kcal/mol | Coupled-Cluster Theory | [3] |

Table 1: Molecular Properties of the trans-HOOO Radical

Formation and Decomposition Pathways

The primary formation route for the HOOO radical in the gas phase is the barrierless association of a hydroxyl radical (OH) with molecular oxygen (O₂). This reaction exhibits a negative temperature dependence, meaning the rate of formation increases as the temperature decreases.

Formation: OH + O₂ + M ⇌ HOOO + M

The reverse reaction, the unimolecular decomposition of HOOO back to OH and O₂, is a crucial process governing the lifetime and steady-state concentration of the radical. The low bond dissociation energy facilitates this decomposition, particularly at higher temperatures.

Decomposition: HOOO + M → OH + O₂ + M

The following diagram illustrates the fundamental formation and decomposition equilibrium of the HOOO radical.

Gas-Phase Reactions of the HOOO Radical

The reactivity of the HOOO radical with other atmospheric species is a critical area of research for determining its overall impact on atmospheric chemistry. While experimental data remains scarce, theoretical studies provide insights into potential reaction pathways.

Reaction with Nitric Oxide (NO)

The reaction of HOOO with nitric oxide (NO) is of particular interest due to the significant role of NOx in atmospheric chemistry. Theoretical calculations suggest the primary products are the hydroperoxyl radical (HO₂) and nitrogen dioxide (NO₂).

HOOO + NO → HO₂ + NO₂

Reaction with the Hydroperoxyl Radical (HO₂)

The self-reaction of peroxy radicals is a known atmospheric process. The reaction between HOOO and HO₂ is theorized to produce hydrogen peroxide (H₂O₂) and molecular oxygen.

HOOO + HO₂ → H₂O₂ + O₂ + O

The following diagram depicts the key atmospheric reactions involving the HOOO radical.

Experimental Methodologies

The study of the highly reactive and short-lived HOOO radical requires sophisticated experimental techniques capable of generating and detecting this transient species in the gas phase.

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

Principle: This pump-probe technique is a primary method for measuring absolute rate coefficients of radical reactions. A pulsed laser (the "pump") photolyzes a precursor molecule to generate the radical of interest (e.g., OH). A second, tunable laser (the "probe") excites the radical at a specific wavelength, and the resulting fluorescence is detected by a photomultiplier tube (PMT). By varying the time delay between the pump and probe pulses, the temporal profile of the radical concentration can be monitored, allowing for the determination of reaction kinetics[4][5][6].

Experimental Protocol:

-

Radical Generation: OH radicals are typically produced by the photolysis of a precursor such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) using an excimer laser (e.g., KrF at 248 nm or ArF at 193 nm)[4]. The precursor is introduced into a flow tube reactor at a known concentration.

-

Radical Detection: A tunable dye laser, pumped by a Nd:YAG laser, is used to excite the OH radicals, typically on the A²Σ⁺ ← X²Π transition around 282 nm or 308 nm.

-

Fluorescence Collection: The resulting fluorescence is collected at a right angle to the laser beams and passed through a bandpass filter to isolate the fluorescence signal from scattered light before being detected by a PMT.

-

Kinetic Measurements: The reactant of interest is introduced into the flow tube in excess, ensuring pseudo-first-order kinetics. The decay of the OH fluorescence signal is measured as a function of the delay time between the photolysis and probe lasers. This is repeated for various concentrations of the reactant to determine the bimolecular rate coefficient.

The following diagram illustrates the workflow of a PLP-LIF experiment.

Fourier-Transform Microwave (FTMW) Spectroscopy

Principle: FTMW spectroscopy is a high-resolution technique used to determine the rotational spectra of molecules, providing precise information about their structure, bond lengths, and bond angles. Molecules in a supersonic jet are polarized by a short microwave pulse. The subsequent free induction decay (FID) of this polarization is detected and Fourier-transformed to obtain the frequency-domain spectrum[7][8].

Experimental Protocol:

-

Sample Introduction: A gas mixture containing the precursor molecules is expanded through a pulsed nozzle into a high-vacuum chamber, creating a supersonic jet where molecules are cooled to very low rotational and vibrational temperatures.

-

Radical Generation: An electrical discharge or laser photolysis is often applied at the nozzle orifice to generate the radical species of interest.

-

Microwave Excitation: A short, high-power microwave pulse is broadcast into the vacuum chamber, perpendicular to the supersonic jet. If the microwave frequency is resonant with a rotational transition of the molecule, it will induce a macroscopic polarization in the gas sample.

-

Detection: The FID signal emitted by the coherently rotating molecules is detected by a sensitive receiver.

-

Data Processing: The time-domain FID signal is digitized and then Fourier-transformed to yield the high-resolution frequency-domain spectrum. Analysis of the spectral line positions allows for the determination of the molecule's rotational constants.

Cinétique de Réaction en Ecoulement Supersonique Uniforme (CRESU)

Principle: The CRESU technique allows for the study of gas-phase reactions at very low temperatures (down to ~10 K) under uniform and "wall-less" conditions. A gas mixture is expanded from a high-pressure reservoir through a de Laval nozzle into a vacuum chamber, creating a uniform supersonic flow with a well-defined low temperature and density[9][10][11].

Experimental Protocol:

-

Flow Generation: A buffer gas (e.g., He, N₂, Ar) containing known concentrations of precursor and reactant molecules is expanded through a specially designed de Laval nozzle. The specific design of the nozzle determines the final temperature and density of the supersonic flow.

-

Radical Generation: Radicals are typically generated within the cold flow by pulsed laser photolysis of a suitable precursor.

-

Reaction and Detection: The reaction kinetics are monitored as a function of distance (and therefore time) along the uniform flow. Laser-induced fluorescence (LIF) is a common detection method, where a probe laser excites the radical at different points downstream from the photolysis region[10].

-

Data Analysis: By measuring the decay of the radical concentration as a function of the reactant concentration and flow time, the rate coefficient for the reaction at the specific low temperature of the flow can be determined.

Theoretical Methods

Computational quantum chemistry plays a vital role in understanding the properties and reactivity of the HOOO radical, often guiding and complementing experimental studies.

Ab Initio Calculations

High-level ab initio methods are employed to calculate the potential energy surface (PES) of the HOOO radical and its reactions. These methods solve the electronic Schrödinger equation from first principles, without empirical parameters.

-

Complete Active Space Self-Consistent Field (CASSCF): This method is essential for describing electronic structures where static correlation is important, such as in bond-breaking and bond-forming processes and for molecules with significant multireference character like HOOO.

-

Multireference Configuration Interaction (MRCI) and Multireference Second-Order Perturbation Theory (CASPT2): These methods build upon a CASSCF reference wavefunction to include dynamic electron correlation, providing more accurate energies and properties[2].

-

Coupled-Cluster (CC) Theory: Methods like CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples) are highly accurate for systems dominated by a single reference determinant and are often used to refine the energies of stationary points on the PES.

Basis Sets

The choice of basis set is crucial for obtaining accurate results. Correlation-consistent basis sets developed by Dunning and co-workers, such as aug-cc-pVTZ and aug-cc-pVQZ, are commonly used in calculations involving the HOOO radical. The "aug" prefix indicates the inclusion of diffuse functions, which are important for accurately describing weakly bound systems and anions.

Conclusion

The gas-phase chemistry of the HOOO radical is a complex and challenging field of study with important implications for atmospheric modeling. While significant progress has been made in characterizing its structure and unimolecular dynamics, further experimental and theoretical work is needed to fully elucidate its reactivity with other key atmospheric species. The continued development and application of advanced experimental techniques, coupled with high-level theoretical calculations, will be crucial for building a complete picture of the role of this enigmatic radical in the Earth's atmosphere.

References

- 1. Kinetics of the gas phase HO2 self-reaction: effects of temperature, pressure, water and methanol vapours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of the gas phase HO2 self-reaction: Effects of temperature, pressure, water and methanol vapours - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. NOAA CSL: Chemical Processes & Instrument Development: Instruments: PLP-LIF [csl.noaa.gov]

- 5. Research Portal [scholarship.miami.edu]

- 6. LIF - Laser induced fluorescence [fz-juelich.de]

- 7. chem.ualberta.ca [chem.ualberta.ca]

- 8. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]

- 9. CRESU_experiment [chemeurope.com]

- 10. Reaction kinetics in uniform supersonic flow - Wikipedia [en.wikipedia.org]

- 11. pubs.aip.org [pubs.aip.org]

In-depth Technical Guide: The Electronic Structure and Bonding in the Hydridotrioxygen(•) Radical

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydridotrioxygen radical (HO₃•), a reactive oxygen species, has garnered significant attention due to its potential role in atmospheric chemistry and biological systems. This guide provides a comprehensive overview of the electronic structure, bonding characteristics, and key experimental and theoretical methodologies used to study this transient species. Quantitative data on its structural parameters, vibrational frequencies, and thermochemistry are summarized. Detailed experimental protocols for its generation and detection via matrix isolation infrared spectroscopy, supersonic jet spectroscopy, and neutralization-reionization mass spectrometry are presented. Furthermore, key reaction pathways involving HO₃• are visualized through logical diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

The hydridotrioxygen radical (HO₃•), also known as the hydrotrioxyl radical, is a fascinating and enigmatic molecule. It is an isomer of the more stable hydroperoxyl radical (HOO•) and is characterized by a chain of three oxygen atoms bonded to a hydrogen atom. Its transient nature and low stability have made it a challenging target for experimental investigation. However, advancements in spectroscopic techniques and computational chemistry have enabled a more detailed understanding of its electronic structure and bonding. This guide aims to consolidate the current knowledge on HO₃•, with a focus on the technical details relevant to researchers in chemistry, atmospheric science, and drug development.

Electronic Structure and Bonding

The electronic structure of the HO₃• radical is complex and has been the subject of numerous theoretical studies. The radical possesses an unpaired electron, making it a highly reactive species. It exists as two geometric isomers: cis-HO₃• and trans-HO₃•.

High-level ab initio calculations have consistently shown that the trans isomer is the global minimum on the potential energy surface, being slightly more stable than the cis isomer.[1][2] A remarkable feature of the trans-HO₃• radical is its exceptionally long central O-O bond, which is significantly longer than a typical O-O single bond.[1][3] This elongated bond suggests a weak association between an OH radical and an O₂ molecule, which is consistent with its low dissociation energy.[1][4]

The bonding in HO₃• can be described as a resonance hybrid of several contributing structures, which helps to explain the delocalization of the unpaired electron and the unusual bond lengths. The nature of the bonding has been investigated using various computational methods, including multireference configuration interaction (MRCI) and coupled-cluster (CC) theory.[4][5] These studies provide a detailed picture of the electron distribution and the forces governing the geometry of the radical.

Quantitative Data

The following tables summarize key quantitative data for the cis and trans isomers of the HO₃• radical, derived from both experimental and theoretical studies.

Table 1: Geometric Parameters of the HO₃• Radical

| Parameter | trans-HO₃• (Theoretical)[1] | trans-HO₃• (Experimental)[3] | cis-HO₃• (Theoretical)[1] |

| r(H-O₁) (Å) | 0.963 | - | 0.965 |

| r(O₁-O₂) (Å) | 1.435 | - | 1.432 |

| r(O₂-O₃) (Å) | 1.670 | 1.688 | 1.695 |

| ∠(H-O₁-O₂) (°) | 100.8 | - | 102.5 |

| ∠(O₁-O₂-O₃) (°) | 109.8 | - | 107.8 |

| τ(H-O₁-O₂-O₃) (°) | 180.0 | - | 0.0 |

Table 2: Vibrational Frequencies of the trans-HO₃• Radical (cm⁻¹)

| Mode | Description | Theoretical[1] | Experimental (in Ar matrix)[6] |

| ν₁ | O-H stretch | 3745 | - |

| ν₂ | O-O stretch (O₁-O₂) | 1105 | 1142[3][6] |

| ν₃ | O-O stretch (O₂-O₃) | 485 | - |

| ν₄ | H-O-O bend | 1290 | 1259[3][6] |

| ν₅ | O-O-O bend | 260 | - |

| ν₆ | Torsion | 130 | - |

Table 3: Thermochemical Data for the HO₃• Radical

| Property | Value | Reference |

| Dissociation Energy (D₀) of trans-HO₃• → OH + O₂ | 2.80 ± 0.25 kcal/mol | [1] |

| Dissociation Energy (D₀) of trans-HO₃• → OH + O₂ | 12.3 ± 0.3 kJ/mol (2.94 ± 0.07 kcal/mol) | [7] |

| Enthalpy of Formation (ΔfH°₂₉₈) of trans-HO₃• | 19.3 ± 0.5 kJ/mol (4.61 ± 0.12 kcal/mol) | [7] |

| Energy Difference between cis and trans isomers | 0.52 kcal/mol (cis is higher) | [1] |

| Isomerization Barrier (cis → trans) | 0.27 kcal/mol | [1] |

Experimental Protocols

The transient nature of the HO₃• radical necessitates specialized experimental techniques for its generation and characterization. This section details the methodologies for three key experimental approaches.

Matrix Isolation Infrared Spectroscopy

Matrix isolation is a technique used to trap reactive species in an inert solid matrix at low temperatures, allowing for their spectroscopic characterization.

Methodology:

-

Precursor Preparation: A gaseous mixture of a precursor molecule and a matrix gas is prepared. For the generation of HO₃•, common precursors include ozone (O₃) and a source of hydrogen atoms, such as H₂ or H₂O. A typical mixing ratio is 1:1000 (precursor:matrix).

-

Matrix Gas: An inert gas, most commonly argon (Ar) or neon (Ne), is used as the matrix material.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI or BaF₂ window) cooled to a temperature of 4-20 K by a closed-cycle helium cryostat.

-

Radical Generation: The HO₃• radical is generated in situ within the matrix by photolysis of the precursor molecules using a specific light source. For example, UV photolysis of an O₃/H₂/Ar matrix can lead to the formation of H atoms which then react with O₃.

-

Spectroscopic Measurement: The infrared spectrum of the matrix is recorded using a Fourier-transform infrared (FTIR) spectrometer before and after photolysis. The appearance of new absorption bands is monitored to identify the vibrational modes of the trapped HO₃• radical. Isotopic substitution (e.g., using D₂ or ¹⁸O₂) is often employed to confirm the vibrational assignments.

Supersonic Jet Spectroscopy

Supersonic jet expansion is a technique used to produce a rotationally and vibrationally cold beam of molecules in the gas phase, which simplifies their electronic and vibrational spectra.

Methodology:

-

Radical Generation: The HO₃• radical is typically generated in a pulsed discharge or by photolysis of a suitable precursor at the exit of a pulsed nozzle. For example, an electrical discharge through a mixture of O₂ and H₂O seeded in a carrier gas like argon can produce OH radicals, which then associate with O₂ to form HO₃•.

-

Supersonic Expansion: The gas mixture containing the newly formed radicals is expanded through a small orifice (typically 0.5-1.0 mm in diameter) from a high-pressure region (several atmospheres) into a vacuum chamber. This adiabatic expansion results in a dramatic cooling of the internal degrees of freedom of the molecules to temperatures of a few Kelvin.

-

Spectroscopic Probing: The cold beam of HO₃• radicals is then interrogated downstream by a laser beam. Techniques such as laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) can be used to obtain high-resolution electronic or vibrational spectra.

-

Detection: The resulting fluorescence or absorption signal is detected by a photomultiplier tube or another sensitive detector. The signal is then processed to generate the spectrum.

Neutralization-Reionization Mass Spectrometry (NRMS)

NRMS is a powerful mass spectrometric technique for the study of transient neutral species that are difficult to handle in bulk.

Methodology:

-

Ion Formation and Selection: Precursor ions, such as protonated ozone (HO₃⁺), are generated in an ion source. These ions are then accelerated and mass-selected using a magnetic or electric sector.

-

Neutralization: The mass-selected ion beam is passed through a collision cell containing a neutral target gas, such as xenon (Xe) or mercury (Hg). Charge exchange between the ions and the target gas results in the formation of a fast-moving beam of neutral HO₃• radicals.

-

Reionization: The neutral beam then enters a second collision cell containing another gas, typically oxygen (O₂) or helium (He). Collisions with this gas reionize the neutral radicals, forming either positive or negative ions.

-

Mass Analysis: The reionized species are then mass-analyzed by a second mass spectrometer. The resulting mass spectrum provides information about the mass and stability of the neutral HO₃• radical. Collision-induced dissociation (CID) of the reionized species can provide further structural information.

Signaling Pathways and Logical Relationships

The formation, isomerization, and dissociation of the HO₃• radical are key processes that define its role in chemical systems. These relationships can be visualized using directed graphs.

Caption: Formation pathways of cis- and trans-HO₃• radicals.

Caption: Isomerization and dissociation pathways of the HO₃• radical.

Conclusion

The hydridotrioxygen radical is a key transient species with significant implications for various chemical environments. This technical guide has provided a detailed overview of its electronic structure, bonding, and the advanced experimental and theoretical methods employed for its study. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers. The visualization of its reaction pathways provides a clear framework for understanding its chemical transformations. Further research, particularly in complex biological and atmospheric systems, will continue to unravel the multifaceted role of this intriguing radical.

References

- 1. elch.chem.msu.ru [elch.chem.msu.ru]

- 2. Modeling deoxyribose radicals by neutralization-reionization mass spectrometry. Part 2. Preparation, dissociations, and energetics of 3-hydroxyoxolan-3-yl radical and cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cisto-news.gsfc.nasa.gov [cisto-news.gsfc.nasa.gov]

- 4. Matrix isolation - Wikipedia [en.wikipedia.org]

- 5. ir.library.louisville.edu [ir.library.louisville.edu]

- 6. Transient methods for understanding the properties of strongly oxidizing radicals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Transient methods for understanding the properties of strongly oxidizing radicals (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Hydridotrioxygen Radical (HOOO·)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of the hydridotrioxygen radical (HOOO·), a highly reactive oxygen species, for experimental studies. The information is targeted toward researchers in chemistry, atmospheric sciences, and drug development who are interested in the fundamental properties and reactivity of this transient species.

Introduction

The hydridotrioxygen radical (HOOO·), also known as the hydrotrioxyl radical, is a weakly bound adduct of a hydroxyl radical (·OH) and molecular oxygen (O₂).[1][2] Its transient nature and high reactivity make it a challenging species to study, yet it is of significant interest in atmospheric chemistry and is postulated to be an intermediate in various chemical and biological processes.[1][3][4] Understanding its synthesis and reactivity is crucial for elucidating its potential roles in oxidative stress and as a transient species in various environments.

These notes describe two primary methods for the laboratory generation of HOOO·: a gas-phase method involving the association of ·OH and O₂, and a condensed-phase method based on the low-temperature ozonation of substituted hydrazines.

Data Presentation

Table 1: Spectroscopic and Thermochemical Data for trans-HOOO·

| Property | Value | Method | Reference |

| Structural Parameters | |||

| r(O-O) inner | 1.688 Å | Fourier-Transform Microwave Spectroscopy | [1][2] |

| Thermochemical Data | |||

| Dissociation Energy (D₀(HO-O₂)) | 2.9 ± 0.1 kcal/mol | Experimental | [5][6] |

| Spectroscopic Constants | |||

| Rotational Constants (A, B, C) | See original literature for detailed values | Fourier-Transform Microwave Spectroscopy | [1][2] |

Experimental Protocols

Protocol 1: Gas-Phase Synthesis and Detection of HOOO· via Association of ·OH and O₂

This protocol describes the generation of HOOO· in a supersonic jet, followed by detection using Fourier-transform microwave (FTMW) spectroscopy. This method is suitable for high-resolution spectroscopic studies of the radical.[1][2]

Materials and Equipment:

-

Precursor for ·OH radicals (e.g., H₂O₂, HNO₃)

-

Molecular oxygen (O₂)

-

Inert carrier gas (e.g., Argon)

-

Pulsed discharge nozzle

-

Fourier-transform microwave (FTMW) spectrometer[7]

-

Vacuum chamber

Methodology:

-

Precursor Mixture Preparation: Prepare a dilute gas mixture of an ·OH precursor and O₂ in a carrier gas (e.g., Ar). The precise mixing ratios should be optimized for signal intensity.

-

Radical Generation: Introduce the gas mixture into the vacuum chamber through a pulsed discharge nozzle. A high-voltage discharge within the nozzle will dissociate the precursor to generate ·OH radicals.

-

HOOO· Formation: The ·OH radicals will react with O₂ in the supersonic expansion to form the HOOO· radical. The low temperatures of the supersonic jet (a few Kelvin) stabilize the weakly bound radical.[7]

-

Spectroscopic Detection: The products of the discharge are probed by a pulse of microwave radiation inside the FTMW spectrometer's cavity.[7] The subsequent free induction decay is detected and Fourier-transformed to obtain the rotational spectrum.

-

Data Analysis: The rotational transitions of HOOO· can be identified based on their characteristic frequencies and hyperfine splittings. The molecular constants derived from the spectrum confirm the presence of the trans planar molecular structure.[1][2]

Protocol 2: Condensed-Phase Synthesis of HOOO· via Ozonation of Hydrazines

This protocol describes a method to generate HOOO· as a transient intermediate during the low-temperature ozonation of substituted hydrazines.[8][9][10] This method is suitable for studying the reactivity of HOOO· in solution.

Materials and Equipment:

-

1,2-disubstituted hydrazine (e.g., 1,2-diphenylhydrazine)[9]

-

Oxygen-based solvent (e.g., acetone-d₆, methyl acetate)[9]

-

Ozone-oxygen gas mixture (produced by an ozonator)[8]

-

Low-temperature reaction vessel (e.g., three-necked flask with a cold finger condenser)

-

Magnetic stirrer and cooling bath (e.g., dry ice/acetone, -78 °C)

-

Analytical instrumentation for detection (e.g., NMR, ESR with spin trapping)

Methodology:

-

Reaction Setup: Dissolve the substituted hydrazine in the chosen oxygen-based solvent in the reaction vessel. Cool the solution to -78 °C using the cooling bath.

-

Ozonation: Bubble the ozone-oxygen mixture through the cooled, stirred solution. The reaction progress can be monitored by observing a color change or by thin-layer chromatography.

-

HOOO· Formation: Ozone abstracts a hydrogen atom from the hydrazine, leading to the formation of a caged radical pair, which includes the HOOO· radical.[9][10]

-

In-situ Studies: Due to its transient nature, HOOO· is best studied in situ. The reactivity of the generated HOOO· can be investigated by adding a substrate of interest to the reaction mixture and analyzing the products.

-

Detection: The formation of subsequent products like hydrogen trioxide (HOOOH) can be confirmed by ¹H and ¹⁷O NMR spectroscopy.[9] The transient HOOO· radical itself may be detectable using rapid detection methods like electron spin resonance (ESR) with appropriate spin traps, although this is experimentally challenging.

Mandatory Visualizations

Caption: Gas-phase synthesis and detection workflow for HOOO·.

Caption: Reaction mechanism for HOOO· formation from hydrazine ozonation.

Biological Relevance and Applications in Drug Development

While direct experimental evidence of HOOO· in biological systems is limited, its potential significance can be inferred from the well-established roles of its constituent radicals, ·OH and O₂⁻ (superoxide), in oxidative stress.[4] The hydroxyl radical is known to react indiscriminately with a wide range of biomolecules, including DNA, lipids, and proteins, at near diffusion-controlled rates.[11][12] This high reactivity leads to cellular damage and is implicated in numerous disease pathologies.[3][13]

For drug development professionals, understanding the formation and reactivity of transient species like HOOO· is relevant for:

-

Mechanism of Action Studies: Investigating whether drug candidates that modulate oxidative stress might interact with or influence the formation of highly reactive intermediates like HOOO·.

-

Toxicity Screening: Assessing the potential for new chemical entities to promote the formation of such damaging radicals under physiological conditions.

-

Antioxidant Development: Designing novel antioxidant strategies that can effectively scavenge a spectrum of reactive oxygen species, potentially including HOOO·.

The protocols provided herein offer a starting point for researchers to generate and study this elusive radical, paving the way for a better understanding of its fundamental chemistry and potential biological implications.

References

- 1. researchgate.net [researchgate.net]